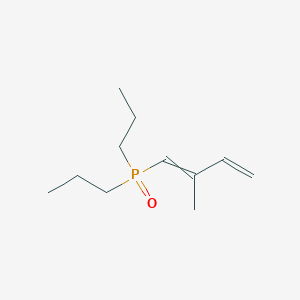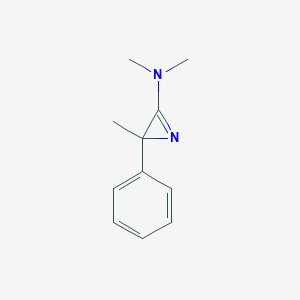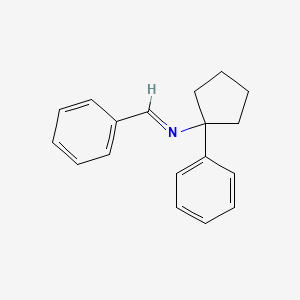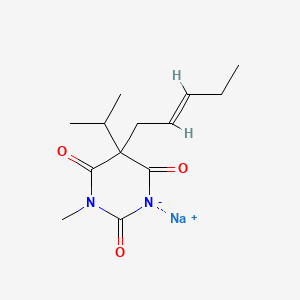
2-(Phenylselanyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
2-(Phenylselanyl)acetamide can be synthesized through the reaction of 2-(phenylselanyl)acetyl chloride with substituted arylamine derivatives in dry benzene. The reaction conditions typically involve the use of spectroscopic methods such as FT-IR, 1H-NMR, 13C NMR, and HRMS to characterize the structures of the synthesized compounds
Analyse Des Réactions Chimiques
2-(Phenylselanyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert it back to the corresponding selenide.
Substitution: The amide group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride.
Applications De Recherche Scientifique
2-(Phenylselanyl)acetamide has been studied for its antimicrobial, antifungal, and antioxidant activities. It has shown significant antibacterial activity against Staphylococcus aureus and antifungal activity against Penicillium roquefortii and Aspergillus niger. Additionally, it exhibits moderate antioxidant activities, making it a potential candidate for further research in medical and industrial applications .
Mécanisme D'action
The mechanism of action of 2-(Phenylselanyl)acetamide involves its interaction with biological molecules, leading to various effects. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress. The compound’s antimicrobial properties are likely due to its interaction with microbial cell membranes and proteins, disrupting their normal functions .
Comparaison Avec Des Composés Similaires
2-(Phenylselanyl)acetamide can be compared with other organoselenium compounds such as selenocysteine and selenomethionine. While these compounds also exhibit biological activities, this compound is unique due to its specific structural features and the presence of the phenylselanyl group, which imparts distinct chemical properties. Similar compounds include:
- Selenocysteine
- Selenomethionine
- Selenourea These compounds share some biological activities but differ in their chemical structures and specific applications .
Propriétés
Numéro CAS |
63801-97-8 |
|---|---|
Formule moléculaire |
C8H9NOSe |
Poids moléculaire |
214.13 g/mol |
Nom IUPAC |
2-phenylselanylacetamide |
InChI |
InChI=1S/C8H9NOSe/c9-8(10)6-11-7-4-2-1-3-5-7/h1-5H,6H2,(H2,9,10) |
Clé InChI |
AUGSDUBBVSCHIS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[Se]CC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


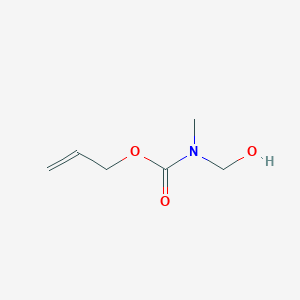
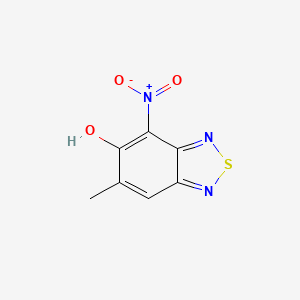
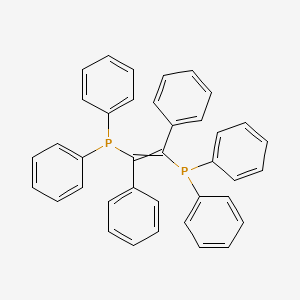
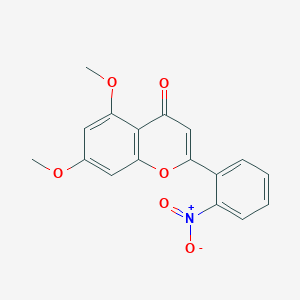
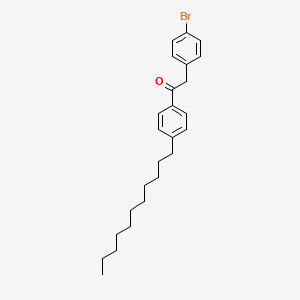
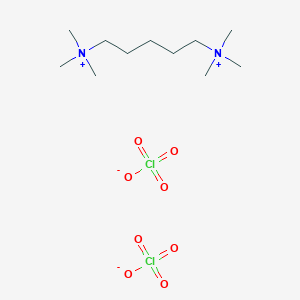

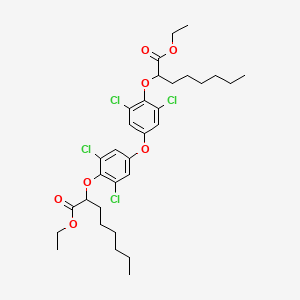
![1-Cyclohexyl-4-[2-(4-methoxyphenyl)-1-phenylethyl]piperazine](/img/structure/B14499554.png)
